molecular formula C11H24N2O5S B12407010 Thiol-PEG4-amide-NH2

Thiol-PEG4-amide-NH2

Cat. No.: B12407010
M. Wt: 296.39 g/mol
InChI Key: SZCFVCZHCGXTOR-UHFFFAOYSA-N
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Description

Thiol-PEG4-amide-NH2 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is particularly valued for its ability to enhance the solubility and stability of these molecules, making it a crucial component in drug development and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiol-PEG4-amide-NH2 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Thiol-PEG4-amide-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thiol-PEG4-amide-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Thiol-PEG4-amide-NH2 functions as a linker in PROTACs, which are designed to degrade target proteins. The mechanism involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiol-PEG4-amide-NH2 is unique due to its amide linkage, which provides greater stability compared to ester linkages. This stability is crucial for applications in drug development and other areas where long-term stability is required .

Properties

Molecular Formula

C11H24N2O5S

Molecular Weight

296.39 g/mol

IUPAC Name

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C11H24N2O5S/c12-13-11(14)1-2-15-3-4-16-5-6-17-7-8-18-9-10-19/h19H,1-10,12H2,(H,13,14)

InChI Key

SZCFVCZHCGXTOR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCS)C(=O)NN

Origin of Product

United States

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